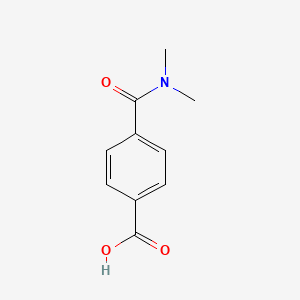

4-(dimethylcarbamoyl)benzoic Acid

概要

説明

4-(dimethylcarbamoyl)benzoic Acid is a chemical compound with the molecular formula C10H11NO3 . It contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amide (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a six-membered aromatic ring, a carboxylic acid group, and a tertiary amide group . The molecule contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 207.23 . It is a powder at room temperature .

科学的研究の応用

Polymer Modification and Properties

4-(dimethylcarbamoyl)benzoic acid has been utilized in the modification of polymers. For instance, polydimethylsiloxanes have been modified with benzoic acid fragments, including derivatives like 4-(Dimethylvinylsilyl)benzoic acid. This modification alters the polymer's thermal and rheological properties, such as shifting the glass-transition temperature and preventing crystallization. These changes enhance the intermolecular interactions within the polymer chains, impacting the material's physical characteristics (Gorodov et al., 2018).

Phase Behavior in Binary Systems

Research has explored the phase behavior of binary systems containing 4-substituted benzoic acids. The formation of mixed dimers in these systems affects the crystalline and liquid-crystalline phases. This is significant in understanding the material properties and potential applications of these benzoic acid derivatives in various industrial and scientific contexts (Roman et al., 2008).

Chemical Oscillations in Reactions

In the context of chemical kinetics, studies have investigated the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid. This research contributes to our understanding of transient chemical oscillations in reactions, which is a fundamental aspect of physical chemistry and has implications for developing new chemical processes and materials (Bell & Wang, 2015).

Pressure-Induced Changes in Proton Transfer

The study of benzoic acid under high pressure provides insights into proton transfer reactions, crucial in many chemical and biological processes. These investigations help to understand how environmental conditions like pressure affect molecular interactions and reactions, which can have broad implications for chemistry and materials science (Kurzydłowski, 2022).

Development of Novel Sensitizers

In the field of materials science, derivatives of 4-(N,N-dimethylamino)benzoic acid have been used in developing new sensitizers for applications like dye-sensitized solar cells (DSSC). This research contributes to renewable energy technologies by exploring new materials for efficient energy conversion (Naik et al., 2018).

Monitoring and Management in Food Safety

Derivatives of benzoic acid, including this compound, are significant in food safety. Rapid detection and monitoring techniques for benzoic acid residues in food products have been developed, contributing to ensuring food safety and compliance with regulatory standards (Lin et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, 4-(Dimethylamino)benzoic acid, indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid breathing dust, to wash skin thoroughly after handling, and to wear protective gloves, eye protection, and face protection .

作用機序

Target of Action

It is known that this compound belongs to the class of organic compounds known as aminobenzoic acids . These are benzoic acids containing an amine group attached to the benzene moiety .

Mode of Action

As an aminobenzoic acid derivative, it may interact with its targets through the amine group attached to the benzene moiety .

Biochemical Pathways

Benzoic acid derivatives, which include aminobenzoic acids, are known to be involved in various biochemical pathways in plants .

Result of Action

As an aminobenzoic acid derivative, it may have various effects depending on its specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(dimethylcarbamoyl)benzoic Acid . These factors could include temperature, pH, and the presence of other compounds or enzymes that could interact with this compound .

生化学分析

Biochemical Properties

The biochemical properties of 4-(Dimethylcarbamoyl)benzoic Acid are largely derived from its structure, which includes a benzoic acid moiety and a dimethylcarbamoyl group. The benzoic acid part of the molecule can undergo various reactions, such as free radical bromination and nucleophilic substitution .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that benzoic acid derivatives can have various effects on cells. For example, benzoic acid itself is a bacteriostatic antiseptic that is only active in an acidic environment (pH 2.5 to 4.5)

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that benzoic acid derivatives can interact with various biomolecules. For instance, they can undergo reactions at the benzylic position, which involves the carbon atom adjacent to the aromatic ring . These reactions can lead to various products, depending on the specific conditions and reactants involved .

Temporal Effects in Laboratory Settings

It is known that benzoic acid derivatives can undergo various reactions over time, depending on the specific conditions and reactants involved .

Dosage Effects in Animal Models

It is known that benzoic acid derivatives can have various effects in animals, depending on the specific compound and dosage .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that benzoic acid derivatives can be involved in various metabolic pathways. For example, benzoic acid can be metabolized to hippuric acid in mammals .

Transport and Distribution

It is known that benzoic acid derivatives can be transported and distributed in various ways, depending on the specific compound and conditions .

Subcellular Localization

It is known that benzoic acid derivatives can be localized in various subcellular compartments, depending on the specific compound and conditions .

特性

IUPAC Name |

4-(dimethylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIJETBHEKJGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34231-49-7 | |

| Record name | 4-(dimethylcarbamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

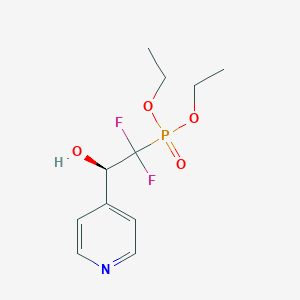

Synthesis routes and methods I

Procedure details

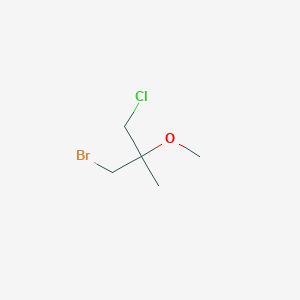

Synthesis routes and methods II

Procedure details

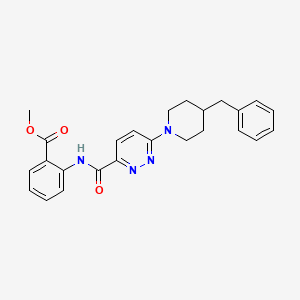

Synthesis routes and methods III

Procedure details

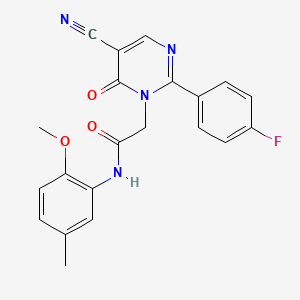

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2583086.png)

![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)

![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)

![2-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2583097.png)

![3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2583098.png)

![N-(3-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583103.png)